molecular formula C17H20N6O2 B11142728 N-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazine-2-carboxamide

N-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazine-2-carboxamide

Cat. No.: B11142728
M. Wt: 340.4 g/mol
InChI Key: IXPBTXWWBQTCKU-UHFFFAOYSA-N
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Description

N-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazine-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential applications in treating various diseases, particularly tuberculosis. Its structure comprises a pyrazine ring, a piperazine ring, and a pyridine ring, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazine-2-carboxamide involves multiple steps. One common method includes the reaction of pyrazine-2-carboxylic acid with 1-(2-pyridinyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an anti-tubercular agent.

    Medicine: Investigated for its therapeutic effects against various bacterial infections.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazine-2-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.

    Isoniazid: Another anti-tubercular agent that targets mycolic acid synthesis.

    Rifampicin: A broad-spectrum antibiotic used in combination with other drugs to treat tuberculosis.

Uniqueness

N-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazine-2-carboxamide is unique due to its multi-ring structure, which provides a higher degree of specificity and potency against mycobacterial infections. Its ability to inhibit mycolic acid synthesis makes it a promising candidate for further development as an anti-tubercular agent .

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazine-2-carboxamide

InChI

InChI=1S/C17H20N6O2/c24-16(4-6-21-17(25)14-13-18-7-8-19-14)23-11-9-22(10-12-23)15-3-1-2-5-20-15/h1-3,5,7-8,13H,4,6,9-12H2,(H,21,25)

InChI Key

IXPBTXWWBQTCKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCNC(=O)C3=NC=CN=C3

Origin of Product

United States

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